Ethyl1-(2-methylpropanoyl)cyclopropane-1-carboxylate
Description
Ethyl1-(2-methylpropanoyl)cyclopropane-1-carboxylate (CAS: 1520602-41-8) is a cyclopropane derivative featuring a 2-methylpropanoyl (isobutyryl) group and an ethyl ester moiety attached to the cyclopropane ring. Its molecular formula is C₁₁H₁₈O₃, with a molecular weight of 198.26 g/mol . The compound is synthesized via reactions involving cyclopropane carboxylate intermediates, as exemplified by procedures for analogous cyclopropane derivatives (e.g., sulfonamide-functionalized analogs in ).
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-4-13-9(12)10(5-6-10)8(11)7(2)3/h7H,4-6H2,1-3H3 |
InChI Key |
SWJMKLMZGAWYTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)C(C)C |
Origin of Product |
United States |
Scientific Research Applications
Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Cyclopropane derivatives exhibit distinct properties based on substituent electronic and steric profiles. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Derivatives like Ethyl 2-(4-cyanophenyl)cyclopropane-1-carboxylate (cyano group) exhibit increased ring strain and reactivity due to EWGs, enhancing their utility in asymmetric catalysis .
- Polarity: Hydroxymethyl-substituted analogs () show higher polarity compared to the target compound, improving aqueous solubility. This contrasts with the hydrophobic isobutyryl group in this compound.
- Thermal Stability : Chlorocarbonyl derivatives () exhibit higher melting points (~138–140°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding), whereas alkyl-substituted variants (e.g., ethyl esters) are typically oils or low-melting solids.
Industrial and Commercial Considerations
- Cost and Availability: this compound is priced at $341–$1,288 per 50 mg–1 g (95% purity), reflecting its niche application in research . In contrast, simpler derivatives like Ethyl 1-methylcyclopropanecarboxylate (CAS: 71441-76-4) are more cost-effective due to broader synthetic utility .
- Stability: The tert-butoxycarbonyl (Boc) group in analogs like Ethyl1-(tert-butoxycarbonylamino)cyclopropanecarboxylate () enhances stability during storage, whereas the target compound’s ester may require inert conditions to prevent hydrolysis.
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